molecular formula C19H28N2O2 B15379224 tert-Butyl (1-benzylpyrrolidin-3-yl)(cyclopropyl)carbamate

tert-Butyl (1-benzylpyrrolidin-3-yl)(cyclopropyl)carbamate

Cat. No.: B15379224
M. Wt: 316.4 g/mol
InChI Key: ZWVVQFUYDLBAGS-UHFFFAOYSA-N
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Description

tert-Butyl (1-benzylpyrrolidin-3-yl)(cyclopropyl)carbamate ( 186203-36-1) is a high-purity (98%) chemical building block essential for advanced organic and medicinal chemistry research . This compound features a tert-butyloxycarbonyl (Boc) protective group on a secondary amine, which is part of a complex structure integrating a benzylpyrrolidine and a cyclopropane ring . The Boc group is widely valued for its stability during synthetic procedures and its ability to be removed under mild acidic conditions, making this reagent a versatile intermediate for constructing more complex molecular architectures . Its primary research value lies in the exploration of novel pharmacological agents. The distinct stereochemistry and the presence of a rigid cyclopropane ring, which introduces significant steric constraints, may influence the conformational flexibility and binding interactions of potential drug candidates with biological targets . Compounds within this chemical family are frequently investigated for their potential applications in neuropharmacology, including as modulators of neurotransmitter systems such as dopamine and serotonin, and are studied in contexts like schizophrenia, migraines, and substance abuse disorders . Researchers utilize this Boc-protected amine as a critical synthetic precursor in the design and development of proprietary compounds for high-throughput screening and drug discovery programs . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylcarbamate

InChI

InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21(16-9-10-16)17-11-12-20(14-17)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3

InChI Key

ZWVVQFUYDLBAGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

Biological Activity

tert-Butyl (1-benzylpyrrolidin-3-yl)(cyclopropyl)carbamate, also known by its CAS number 1878216-50-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H28N2O2
  • Molecular Weight : 316.44 g/mol
  • CAS Number : 1878216-50-2
  • Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The synthetic route may include various steps such as protection-deprotection strategies and coupling reactions to achieve the desired structure .

Antimicrobial Activity

Research has indicated that certain carbamate derivatives exhibit significant antibacterial properties. For example, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains such as E. coli, Pseudomonas aeruginosa, and Bacillus cereus through microdilution broth susceptibility assays . Although specific data on this compound is limited, its structural similarities to other active carbamates suggest potential antimicrobial efficacy.

Neuropharmacological Effects

Compounds containing pyrrolidine moieties have been investigated for their neuropharmacological properties. They may act on neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways, which could be relevant for developing treatments for neurological disorders . However, specific studies focusing directly on this compound are still needed to elucidate these effects.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antibacterial Studies :
    • In a study evaluating various carbamate derivatives, some exhibited potent antibacterial activity against E. coli and M. luteus, with low toxicity levels observed in cytotoxicity assays using Artemia salina .
  • Neuropharmacological Research :
    • Research into piperidine and pyrrolidine derivatives has shown promise in modulating neurotransmitter systems, which could lead to therapeutic applications in treating anxiety and depression .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities reported for various related compounds:

Compound NameAntibacterial ActivityNeuropharmacological Effects
This compoundPendingPending
tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamatePositive against E. coli, B. cereusLimited evidence
(R)-tert-butyl (1-benzylpiperidin-3-yl)carbamateModeratePotential anxiolytic effects

Comparison with Similar Compounds

Table 1. Comparison of tert-Butyl (1-benzylpyrrolidin-3-yl)(cyclopropyl)carbamate with Analogous Compounds

CAS No. Compound Name Structural Features Similarity Score m.p. (°C) Yield (%) Key References
144282-37-1 This compound Pyrrolidine, benzyl, cyclopropyl, tert-butyl carbamate 1.00 (Reference) N/A N/A
99735-30-5 tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate Pyrrolidine, benzyl, tert-butyl carbamate (lacks cyclopropyl) 0.94 N/A N/A
216854-24-9 (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate Piperidine (6-membered ring), benzyl, tert-butyl carbamate, S-configuration 0.91 >287 40
149771-43-7 tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate Diazabicyclo[3.2.1]octane, benzyl, tert-butyl carbamate 0.89 N/A N/A
131878-23-4 (R)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate Pyrrolidine, benzyl, tert-butyl carbamate, R-configuration 0.94 N/A N/A
507264-68-8 tert-Butyl (1-cyanocyclopropyl)carbamate Cyclopropane, cyano group, tert-butyl carbamate (lacks benzyl/pyrrolidine) N/A N/A N/A

Key Findings from Comparative Analysis

Impact of Ring Systems

  • Pyrrolidine vs. Piperidine : Replacing the 5-membered pyrrolidine (CAS 144282-37-1) with a 6-membered piperidine (CAS 216854-24-9) reduces conformational flexibility, as seen in the higher melting point (>287°C) and moderate yield (40%) of the piperidine derivative .
  • Diazabicyclo Octane Systems : The diazabicyclo[3.2.1]octane analog (CAS 149771-43-7) exhibits lower similarity (0.89) due to its rigid bicyclic framework, which may limit binding to flat active sites .

Substituent Effects

  • Cyclopropyl vs. Cyano Groups: The cyano-substituted analog (CAS 507264-68-8) lacks the benzyl and pyrrolidine moieties, reducing its structural overlap with the target compound. However, the electron-withdrawing cyano group increases reactivity, necessitating stringent safety protocols (e.g., hazard warnings in SDS) .
  • Benzyl vs.

Stereochemical Considerations

  • The (R)- and (S)-enantiomers of tert-butyl (1-benzylpyrrolidin-3-yl)carbamate (CAS 99735-30-5 and 131878-23-4) share identical similarity scores (0.94) but differ in chiral recognition by biological targets. This highlights the need for enantioselective synthesis in drug development .

Research Implications

The structural diversity among these analogs underscores the importance of:

Ring Size and Rigidity : Smaller rings (e.g., pyrrolidine) favor conformational adaptability, while larger or bicyclic systems enhance selectivity.

Functional Group Compatibility: Electron-withdrawing groups (e.g., cyano) improve reactivity but require careful handling, whereas aromatic substituents (e.g., benzyl) enhance target engagement.

Stereochemical Purity : Enantiomer-specific activity necessitates chiral resolution techniques during synthesis.

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